molecular formula C11H15N4NaS B3844280 Sodium;1-(1-adamantyl)tetrazole-5-thiolate

Sodium;1-(1-adamantyl)tetrazole-5-thiolate

Cat. No.: B3844280
M. Wt: 258.32 g/mol
InChI Key: NMBSWGPDOOOOPQ-UHFFFAOYSA-M
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Description

Sodium;1-(1-adamantyl)tetrazole-5-thiolate is a unique compound characterized by the presence of an adamantyl group attached to a tetrazole ring, which is further linked to a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1-(1-adamantyl)tetrazole-5-thiolate typically involves the reaction of 1-adamantylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The thiolate group is introduced by treating the intermediate with a suitable sulfur source, such as sodium sulfide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Sodium;1-(1-adamantyl)tetrazole-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;1-(1-adamantyl)tetrazole-5-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;1-(1-adamantyl)tetrazole-5-thiolate involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The thiolate group can form covalent bonds with target proteins, leading to their inactivation or modification .

Comparison with Similar Compounds

Uniqueness: Sodium;1-(1-adamantyl)tetrazole-5-thiolate is unique due to the combination of the adamantyl, tetrazole, and thiolate groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;1-(1-adamantyl)tetrazole-5-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S.Na/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,14,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBSWGPDOOOOPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)[S-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N4NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;1-(1-adamantyl)tetrazole-5-thiolate
Reactant of Route 2
Sodium;1-(1-adamantyl)tetrazole-5-thiolate
Reactant of Route 3
Sodium;1-(1-adamantyl)tetrazole-5-thiolate
Reactant of Route 4
Sodium;1-(1-adamantyl)tetrazole-5-thiolate
Reactant of Route 5
Sodium;1-(1-adamantyl)tetrazole-5-thiolate
Reactant of Route 6
Sodium;1-(1-adamantyl)tetrazole-5-thiolate

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